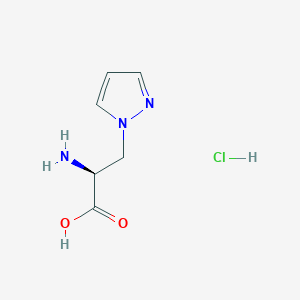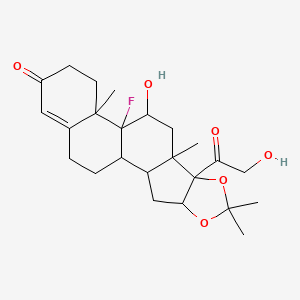![molecular formula C25H16N2O3 B13656799 5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)dipicolinaldehyde](/img/structure/B13656799.png)
5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)dipicolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde: is a complex organic compound characterized by the presence of multiple aldehyde groups and a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde typically involves multi-step organic reactions. One common method includes the formylation of biphenyl derivatives followed by subsequent reactions to introduce the picolinaldehyde groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is crucial for its applications in advanced materials and research.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde groups in 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde can undergo oxidation to form carboxylic acids.
Reduction: These aldehyde groups can also be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl structure allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde is used as a building block in the synthesis of covalent organic frameworks (COFs) and other advanced materials. Its unique structure allows for the creation of materials with specific properties, such as high surface area and porosity.
Biology and Medicine: In biological research, this compound can be used to study the interactions of aldehyde groups with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Industry: In the industrial sector, 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde is used in the production of advanced polymers and materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde involves its ability to form covalent bonds with various substrates. The aldehyde groups can react with nucleophiles, such as amines and thiols, to form stable adducts. This reactivity is crucial for its role in the synthesis of complex organic frameworks and materials.
Vergleich Mit ähnlichen Verbindungen
5,5’-(1,4-phenylene)dipicolinaldehyde: This compound has a similar structure but with a different substitution pattern on the biphenyl ring.
4,4’-Diformylbiphenyl: Another related compound with two formyl groups on the biphenyl structure.
Uniqueness: 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde is unique due to its specific substitution pattern, which allows for distinct reactivity and applications in materials science. Its ability to form covalent organic frameworks with hierarchical porosity sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C25H16N2O3 |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
5-[3-(4-formylphenyl)-5-(6-formylpyridin-3-yl)phenyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C25H16N2O3/c28-14-17-1-3-18(4-2-17)21-9-22(19-5-7-24(15-29)26-12-19)11-23(10-21)20-6-8-25(16-30)27-13-20/h1-16H |
InChI-Schlüssel |
RDICUCQVIUEUEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CN=C(C=C3)C=O)C4=CN=C(C=C4)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B13656729.png)

![6-Chloro-2-iodothieno[3,2-c]pyridine](/img/structure/B13656745.png)



![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B13656773.png)

![3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656788.png)


![(2Z)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B13656798.png)
